Chlorine Substitution Increases Molecular Weight and Calculated Lipophilicity Relative to the Dechlorinated PEG3-Aniline Core
The presence of the 3-chloro substituent on the aromatic ring produces measurable differences in key calculated physicochemical parameters compared to the dechlorinated 2-[2-(2-methoxyethoxy)ethoxy]aniline analog. The target compound (C11H16ClNO3) has a molecular weight of 245.70 g/mol and a calculated LogP of 1.23, whereas the dechlorinated analog (C11H17NO3) exhibits a lower molecular weight of 211.26 g/mol [1]. The chlorine atom contributes to increased lipophilicity and alters the electron density of the aromatic ring, which directly influences both the compound's partitioning behavior and the nucleophilicity of the primary amine group during coupling or cross-coupling reactions .
| Evidence Dimension | Molecular Weight and Calculated Lipophilicity |
|---|---|
| Target Compound Data | MW = 245.70 g/mol; LogP = 1.23; Cl substituent present |
| Comparator Or Baseline | 2-[2-(2-methoxyethoxy)ethoxy]aniline (Dechlorinated analog): MW = 211.26 g/mol; No chlorine substituent |
| Quantified Difference | MW difference = +34.44 g/mol (chlorine atom contribution); LogP difference not directly comparable but chlorine increases calculated lipophilicity |
| Conditions | Calculated values from chemical databases; structural comparison of C11H16ClNO3 vs C11H17NO3 |
Why This Matters
The chlorine atom provides a synthetic handle for further functionalization via cross-coupling chemistry while simultaneously modulating the electron density and lipophilicity of the aromatic core, offering a different reactivity profile than the dechlorinated analog.
- [1] Chembase. 2-[2-(2-methoxyethoxy)ethoxy]aniline. ChemBase ID: 19502. MW = 211.25758. View Source
